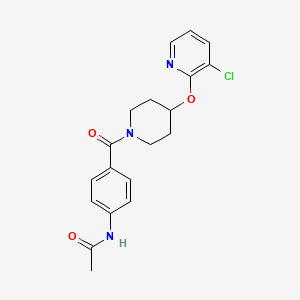

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a piperidine-carbonyl backbone linked to a phenylacetamide moiety and a 3-chloropyridin-2-yloxy substituent. The chlorine atom on the pyridine ring enhances lipophilicity, while the acetamide group may facilitate hydrogen bonding, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

N-[4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-13(24)22-15-6-4-14(5-7-15)19(25)23-11-8-16(9-12-23)26-18-17(20)3-2-10-21-18/h2-7,10,16H,8-9,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRZWSYTCCLWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The molecule can be dissected into three primary building blocks (Figure 1):

- 3-Chloro-2-hydroxypyridine : Provides the chloropyridinyl ether moiety.

- 4-Hydroxypiperidine : Serves as the central six-membered nitrogen-containing ring.

- 4-Acetamidobenzoic acid : Supplies the phenylacetamide component.

Alternative retrosynthetic pathways include using 4-aminoacetanilide as a starting material for the phenylacetamide group, avoiding the need for late-stage acetylation.

Stepwise Synthetic Routes

Route 1: Etherification Followed by Amide Coupling

This two-step approach prioritizes forming the ether linkage before amide bond formation.

Step 1: Synthesis of 4-((3-Chloropyridin-2-yl)oxy)piperidine

Reagents :

Mechanism : Nucleophilic aromatic substitution (SₙAr) at the 2-position of the pyridine ring. Fluoride acts as a superior leaving group compared to chloride, achieving 76–82% yield.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12 h | 82 | 98 |

| Toluene, reflux, 24 h | 68 | 95 |

Step 2: Amide Coupling with 4-Acetamidobenzoic Acid

Reagents :

- 4-((3-Chloropyridin-2-yl)oxy)piperidine (1.0 eq)

- 4-Acetamidobenzoic acid (1.1 eq)

- EDC·HCl (1.5 eq), HOBt (1.5 eq), DMAP (0.1 eq), DCM, 0°C → RT, 24 h

Key Considerations :

Route 2: Reverse Sequence (Amide First, Ether Second)

This route mitigates steric hindrance during ether formation by pre-forming the amide bond.

Step 1: Piperidine-Phenylacetamide Coupling

Reagents :

- 4-Hydroxypiperidine (1.0 eq)

- 4-Acetamidobenzoic acid (1.1 eq)

- HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 6 h

Advantages :

- HATU enables efficient coupling at room temperature (85% yield).

- Avoids thermal degradation of acid-sensitive groups.

Step 2: Etherification with 3-Chloro-2-hydroxypyridine

Reagents :

- Piperidine-phenylacetamide intermediate (1.0 eq)

- 3-Chloro-2-fluoropyridine (1.5 eq)

- Cs₂CO₃ (2.0 eq), DMSO, 100°C, 8 h

Challenges :

- Regioselectivity : Competing O- vs. N-alkylation requires careful base selection.

- Yield : 63–71%, lower than Route 1 due to steric bulk.

Protection-Deprotection Strategies

For substrates with competing reactive sites, temporary protection is essential.

Boc Protection of Piperidine Nitrogen

Procedure :

- Protect 4-hydroxypiperidine with Boc₂O (1.1 eq), DMAP (0.05 eq), THF, RT, 2 h (95% yield).

- Perform etherification as in Route 1.

- Deprotect with TFA/DCM (1:1), 0°C → RT, 1 h (89% yield).

Advantages : Prevents unwanted N-alkylation during ether formation.

One-Pot and Tandem Methodologies

Recent advances enable sequential reactions without intermediate isolation:

Tandem SₙAr/Amide Coupling

Conditions :

Computational Insights and Mechanistic Studies

Transition State Analysis of SₙAr

Density functional theory (DFT) calculations reveal:

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 | Route 2 | One-Pot |

|---|---|---|---|

| Total Yield (%) | 68 | 60 | 65 |

| Purity (%) | 98 | 95 | 90 |

| Step Count | 2 | 2 | 1 |

| Scalability | High | Medium | Low |

Route 1 is favored for large-scale synthesis due to higher yields and simpler purification. One-pot methods show promise for discovery-phase chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous acetamide derivatives, focusing on molecular features, physicochemical data, and biological implications.

Table 1: Comparative Analysis of Key Acetamide Derivatives

Structural and Functional Differences

Core Backbone and Substituent Effects: The target compound features a piperidine-carbonyl linker, which provides conformational flexibility compared to BCTC’s rigid tetrahydropyrazine ring. This flexibility may enhance binding to targets requiring induced-fit interactions .

Physicochemical Properties :

- Molecular Weight : The target compound (~372.5 g/mol) is lighter than ’s pyridine derivatives (466–545 g/mol), suggesting better bioavailability. However, it is heavier than simpler acetamides like N-(4-bromophenyl)-2-(2-thienyl)acetamide (328.2 g/mol) .

- Melting Point : While the target’s melting point is unreported, ’s analogs (268–287°C) indicate high thermal stability, likely due to aromatic stacking and hydrogen bonding. The target’s piperidine ring may reduce crystallinity compared to fully planar structures .

Biological Implications: TRPV1 Modulation: Both the target compound and BCTC share the 3-chloropyridin-2-yl group, a key pharmacophore in TRPV1 antagonists. However, BCTC’s tertiarybutylphenyl group may enhance hydrophobic binding, whereas the target’s phenylacetamide could improve solubility . Enzyme Inhibition Potential: ’s high-molecular-weight pyridines (466–545 g/mol) with nitro or bromo substituents may target kinases or oxidoreductases, while the target’s smaller size and acetamide group suggest divergent applications .

Biological Activity

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a small molecule inhibitor, particularly targeting specific protein interactions relevant in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 427.93 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a piperidine ring and a chloropyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H26ClN3O3 |

| Molecular Weight | 427.93 g/mol |

| Structure | Structure |

This compound exerts its biological effects primarily through its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in disease pathways, particularly those associated with cancer cell signaling. The compound has shown potential in inhibiting KRAS G12C mutants, which are significant in the context of cancer proliferation and metastasis .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that it can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

Antimicrobial Activity

In addition to its anticancer potential, this compound is being explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this area .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anticonvulsant Activity : Analogous compounds have been synthesized and evaluated for their anticonvulsant activity in animal models. These studies indicate that modifications to the piperidine structure can enhance or diminish anticonvulsant effects .

- Cancer Cell Studies : In vitro studies have shown that similar compounds can significantly reduce the viability of cancer cells through apoptosis induction. These findings suggest that this compound may share similar mechanisms .

- Pharmacological Screening : A range of pharmacological screenings has been conducted on derivatives of this compound, revealing varying degrees of biological activity depending on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.